molecular formula C12H6F3N3O B13102009 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile

5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile

Cat. No.: B13102009
M. Wt: 265.19 g/mol
InChI Key: ZNYKCMBHCZPLTH-UHFFFAOYSA-N
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Description

5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival . This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

5-(3-(Trifluoromethoxy)phenyl)pyrimidine-2-carbonitrile can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its trifluoromethoxy group, which can enhance its biological activity and selectivity towards specific molecular targets.

Properties

Molecular Formula

C12H6F3N3O

Molecular Weight

265.19 g/mol

IUPAC Name

5-[3-(trifluoromethoxy)phenyl]pyrimidine-2-carbonitrile

InChI

InChI=1S/C12H6F3N3O/c13-12(14,15)19-10-3-1-2-8(4-10)9-6-17-11(5-16)18-7-9/h1-4,6-7H

InChI Key

ZNYKCMBHCZPLTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CN=C(N=C2)C#N

Origin of Product

United States

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